molecular formula C18H15NO3 B12506806 Methyl 7-(benzyloxy)quinoline-8-carboxylate

Methyl 7-(benzyloxy)quinoline-8-carboxylate

Cat. No.: B12506806
M. Wt: 293.3 g/mol
InChI Key: UQAFMQDINXDPIO-UHFFFAOYSA-N
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Description

Methyl 7-(benzyloxy)quinoline-8-carboxylate (CAS 2740660-55-1) is a chemical reagent with a molecular weight of 293.32 g/mol and the formula C₁₈H₁₅NO₃ . This esterified quinoline derivative is of high interest in medicinal chemistry and drug discovery research. Quinoline scaffolds, especially those with specific alkoxy substitutions like the 7-benzyloxy group, are frequently explored for their potent biological activities . Structure-activity relationship (SAR) studies suggest that bulky substituents at the 7-position of the quinoline nucleus can be a beneficial pharmacophoric group, enhancing antiproliferative activity against various human cancer cell lines . These compounds are investigated for their ability to trigger apoptosis in cancer cells through mechanisms such as the p53/Bax-dependent pathway . Furthermore, the 8-hydroxyquinoline core is a versatile pharmacophore known to act as a chelating agent and inhibit enzymes like catechol O-methyltransferase (COMT), making it a valuable template for neuroscience and pharmacology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 7-phenylmethoxyquinoline-8-carboxylate

InChI

InChI=1S/C18H15NO3/c1-21-18(20)16-15(22-12-13-6-3-2-4-7-13)10-9-14-8-5-11-19-17(14)16/h2-11H,12H2,1H3

InChI Key

UQAFMQDINXDPIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1N=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Base-Catalyzed Esterification

A widely reported method involves the reaction of 7-(benzyloxy)quinoline-8-carboxylic acid with methyl chloroformate in the presence of a base such as potassium carbonate or triethylamine. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding the target ester in 40–45% efficiency. The low yield is attributed to competing side reactions, including over-esterification and decomposition of the acid chloride intermediate.

Reaction Conditions:

  • Substrate: 7-(Benzyloxy)quinoline-8-carboxylic acid
  • Reagents: Methyl chloroformate, triethylamine (3 eq)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Time: 12–16 hours

Coupling Agents for Enhanced Efficiency

Alternative protocols employ coupling agents such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group. For example, HBTU-mediated coupling with methanol in dimethylformamide (DMF) improves yields to 55–60% by minimizing side reactions.

Multi-Step Synthesis from 8-(Benzyloxy)quinoline-5-carbaldehyde

Oxidation and Esterification Sequence

A patent by Juniper Publishers outlines a three-step synthesis starting from 8-(benzyloxy)quinoline-5-carbaldehyde:

  • Oxidation: Treatment with chromium trioxide (CrO₃) in sulfuric acid converts the aldehyde to 8-(benzyloxy)quinoline-5-carboxylic acid.
  • Chlorination: Reaction with thionyl chloride (SOCl₂) forms the acid chloride.
  • Esterification: Methanol quench yields the methyl ester.

Key Data:

Step Reagents Yield
Oxidation CrO₃/H₂SO₄ 72%
Esterification MeOH, SOCl₂ 68%
Overall 49%

This method, while reliable, requires careful handling of toxic CrO₃ and SOCl₂.

Palladium-Catalyzed Benzylation

In a modified approach, 8-hydroxyquinoline-5-carboxylic acid is benzylated using benzyl bromide and palladium catalysts. Subsequent methyl esterification with dimethyl sulfate in alkaline conditions achieves a 65% overall yield.

Skraup Cyclization for Quinoline Core Formation

Cyclization of Aniline Derivatives

The Skraup reaction, involving condensation of aniline derivatives with glycerol and sulfuric acid, constructs the quinoline backbone. For example, 3-nitroaniline derivatives undergo cyclization to form 7-(benzyloxy)quinoline-8-carboxylic acid precursors, which are then esterified.

Optimized Conditions:

  • Aniline derivative: 3-nitro-4-benzyloxyaniline
  • Cyclizing agent: Glycerol, conc. H₂SO₄
  • Temperature: 120–140°C
  • Yield: 50–55%

Post-Cyclization Functionalization

Post-cyclization steps include:

  • Benzylation: Protection of the 7-hydroxy group with benzyl bromide.
  • Esterification: Methylation using methyl iodide or dimethyl carbonate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.92 (s, 3H, COOCH₃), 5.39 (s, 2H, OCH₂Ph), 7.26–7.56 (m, 5H, aromatic), 8.04–8.88 (m, 4H, quinoline).
  • MS (ESI): m/z 293.3 [M+H]⁺.

Purity and Stability

HPLC analyses (C18 column, acetonitrile/water gradient) confirm ≥95% purity. The compound is stable at 2–8°C for ≥3 years when stored in amber vials.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Esterification Simple, one-step Low yield, side reactions 40–45%
Multi-step synthesis High purity Toxic reagents, multi-step 49–65%
Skraup cyclization Builds core structure High-temperature, hazardous 50–55%

Industrial-Scale Considerations

Patents highlight challenges in scaling up due to:

  • Exothermic reactions: Requires controlled addition of SOCl₂ or CrO₃.
  • Purification: Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.

Emerging Strategies

Recent advances include:

  • Flow chemistry: Continuous-flow systems improve safety in CrO₃-mediated oxidations.
  • Enzymatic esterification: Lipases (e.g., Candida antarctica) enable greener synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between methyl 7-(benzyloxy)quinoline-8-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 7-OBz, 8-COOCH₃ C₁₈H₁₅NO₃ 293 High lipophilicity; precursor for bioactive derivatives
8-(Benzyloxy)quinoline-7-carboxylic acid 7-OBz, 8-COOH C₁₇H₁₃NO₃ 279 Polar carboxylic acid; intermediate for ester synthesis
Methyl quinoline-8-carboxylate 8-COOCH₃ C₁₁H₉NO₂ 187 Lower molecular weight; reduced steric hindrance
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-Br, 4-OH, 3-COOCH₂CH₃ C₁₂H₁₀BrNO₃ 296 Bromo substituent enhances electrophilicity; potential halogen bonding
7-Chloro-3-methylquinoline-8-carboxylic acid 7-Cl, 3-CH₃, 8-COOH C₁₁H₈ClNO₂ 221.5 Chloro group (electron-withdrawing); carboxylic acid enhances polarity
8-Hydroxy-2-methylquinoline-7-carboxylic acid benzylamide 8-OH, 2-CH₃, 7-CONHBz C₁₈H₁₆N₂O₂ 292 Amide functionality improves hydrogen-bonding capacity; antifungal potential
Electronic Effects
  • Benzyloxy group (C7): Electron-donating via resonance, increasing electron density on the quinoline ring.
  • Methyl ester (C8): Less polar than carboxylic acids (e.g., 8-(benzyloxy)quinoline-7-carboxylic acid), enhancing membrane permeability in biological systems .
Steric and Lipophilicity Considerations
  • The benzyloxy group introduces significant steric bulk compared to simpler substituents (e.g., methyl or hydroxyl groups). This may hinder interactions with enzymes or receptors but improve binding to hydrophobic pockets.
  • Lipophilicity (logP) is expected to follow: this compound > Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate > 8-Hydroxy-2-methylquinoline-7-carboxylic acid benzylamide due to differences in polar group contributions .

Biological Activity

Methyl 7-(benzyloxy)quinoline-8-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the functionalization of quinoline derivatives. Recent studies have shown that modifications at the 7-position of the quinoline ring can enhance biological activity while maintaining favorable pharmacokinetic properties. For example, the introduction of benzyloxy groups has been associated with improved enzyme inhibition profiles and increased metabolic stability .

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. In vitro studies demonstrated that certain quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions at the 7-position showed enhanced potency against cancer cells compared to standard chemotherapeutics .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Reference
7aA549 (Lung)5.2
7bMCF-7 (Breast)3.8
7cHeLa (Cervical)4.5

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Several benzyloxyquinoline derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that the benzyloxy group plays a crucial role in enhancing antibacterial efficacy .

Table 2: Antimicrobial Activity of Benzyloxyquinoline Derivatives

CompoundBacteria TestedMIC (µM)Reference
4aS. aureus12.4
4bE. coli16.1
4cB. cereus14.0

Enzyme Inhibition

This compound has been identified as a multi-target inhibitor, particularly against cholinesterases and certain kinases involved in cancer progression. The inhibitory potential against these enzymes was evaluated through various assays, revealing promising results for drug development .

Table 3: Enzyme Inhibition Profiles

CompoundEnzyme TargetIC50 (nM)Reference
7kc-Met18.5
7mVEGFR-23.6

Case Studies

A notable study investigated the anticoccidial activity of related quinoline carboxylates, where several derivatives demonstrated significant efficacy at low doses. The findings suggest that methyl substitutions at specific positions can lead to enhanced biological activity, supporting the potential application of this compound in veterinary medicine as well .

Q & A

Q. What are the critical synthetic steps for preparing Methyl 7-(benzyloxy)quinoline-8-carboxylate and its analogues?

The synthesis typically involves:

  • Nitro reduction : Chemical reduction of 7-azido-8-nitroquinoline precursors to generate 7,8-diamino intermediates .
  • Cyclocondensation : Site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to form tricyclic pyrido[2,3-f]quinoxaline derivatives .
  • Esterification : Methanol or ethanol esterification under acidic conditions to finalize the carboxylate group .
    Key validation: Structural confirmation via IR, NMR, and mass spectrometry is critical to ensure regioselectivity .

Q. How are spectroscopic techniques utilized to confirm the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., benzyloxy at C7, methyl ester at C8) and confirm aromatic proton coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between regioisomers .
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (~1700 cm1^{-1}) and quinoline C=N (~1600 cm^{-1) confirm functional groups .

Q. What physicochemical properties are critical for solubility and bioavailability studies?

  • LogD (pH 5.5–7.4) : Calculated values (~3.64) suggest moderate lipophilicity, influencing membrane permeability .
  • Melting point : High melting points (287–288°C) indicate crystalline stability, relevant for formulation .
  • pKa : Predicted basic pKa (~14.84) suggests limited ionization in physiological conditions, affecting solubility .

Q. How are intermediates like 7,8-diaminoquinoline derivatives optimized for yield and purity?

  • Purification : Column chromatography (silica gel, hexanes:EtOAc gradients) removes byproducts from cyclocondensation reactions .
  • Reaction monitoring : TLC and HPLC track intermediate formation, ensuring minimal side reactions (e.g., over-reduction of nitro groups) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing quinoline-quinoxaline hybrids?

  • Substituent directing effects : Electron-withdrawing groups (e.g., fluoro at C6) guide nucleophilic addition to specific quinoline positions .
  • Solvent polarity : Ethanol/triethylamine mixtures favor cyclocondensation over polymerization, enhancing site selectivity .
  • Catalytic optimization : Lewis acids (e.g., ZnCl2_2) may improve reaction efficiency but require rigorous control to avoid side products .

Q. How can bioactivity assays evaluate the antibacterial potential of this compound derivatives?

  • Target selection : Fluoroquinolone-like derivatives are tested against DNA gyrase/Topoisomerase IV enzymes using in vitro inhibition assays .
  • MIC determination : Broth microdilution assays against Gram-positive/-negative strains (e.g., S. aureus, E. coli) quantify potency .
  • Cytotoxicity profiling : Mammalian cell viability assays (e.g., HEK293) ensure selectivity for bacterial targets .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, distinguishing between C7 and C8 substituents .
  • X-ray crystallography : Provides definitive proof of regiochemistry for ambiguous cases (e.g., benzyloxy vs. methoxy positioning) .
  • Computational modeling : DFT calculations predict NMR shifts and optimize structural assignments .

Q. How are structure-activity relationships (SAR) analyzed for quinoline-carboxylate derivatives?

  • Substituent variation : Systematic modification of benzyloxy groups (e.g., electron-donating/-withdrawing substituents) correlates with antibacterial activity .
  • Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with gyrase B subunit) .
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) assess ester hydrolysis rates, guiding prodrug design .

Q. What methodologies are used to design and synthesize deuterated or 13^{13}13C-labeled analogues for mechanistic studies?

  • Isotope incorporation : Deuteration at the methyl ester or benzyloxy group via Pd-catalyzed H/D exchange under D2_2 atmosphere .
  • Stable isotope labeling : 13^{13}C-enriched precursors (e.g., NaH13^{13}CO3_3) introduce labels for tracking metabolic pathways via LC-MS .
  • Applications : Isotope tracing elucidates degradation pathways in pharmacokinetic studies .

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